5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile
CAS No.: 2415628-66-7
Cat. No.: VC5499354
Molecular Formula: C12H14BrN3O
Molecular Weight: 296.168
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2415628-66-7 |
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Molecular Formula | C12H14BrN3O |
Molecular Weight | 296.168 |
IUPAC Name | 5-bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C12H14BrN3O/c13-11-5-10(6-14)12(15-7-11)16-3-1-9(8-17)2-4-16/h5,7,9,17H,1-4,8H2 |
Standard InChI Key | OUPJEACZCGZDPI-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CO)C2=C(C=C(C=N2)Br)C#N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile is C₁₂H₁₅BrN₃O, with a molecular weight of 313.18 g/mol. The compound’s structure comprises three key components:
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A brominated pyridine ring at position 5, which enhances electrophilic reactivity and influences binding interactions in biological systems.
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A piperidine moiety substituted with a hydroxymethyl group (–CH₂OH) at position 4, contributing to hydrophilicity and hydrogen-bonding capabilities.
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A cyano group (–CN) at position 3, which stabilizes the molecular conformation through electron-withdrawing effects.
Solubility and Stability
The compound exhibits high solubility in polar organic solvents such as dichloromethane (CH₂Cl₂) and methanol (CH₃OH), as evidenced by its use in synthetic protocols requiring these solvents . Its stability under ambient conditions is attributed to the rigid pyridine core and the hydrogen-bonding network facilitated by the hydroxymethyl group.
Table 1: Key Physicochemical Properties
Property | Value/Description | Source Citation |
---|---|---|
Molecular Formula | C₁₂H₁₅BrN₃O | |
Molecular Weight | 313.18 g/mol | |
Solubility | Dichloromethane, Methanol | |
Functional Groups | Bromine, Piperidine, Cyano, Hydroxymethyl |
Synthesis Methods and Optimization
Primary Synthetic Route
The synthesis of 5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile typically involves a Pd-catalyzed coupling reaction between 4-formylpiperidine hydrochloride and 5-bromo-3-cyanopyridine. Key steps include:
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Base-mediated deprotonation: Sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) is used to generate the reactive piperidine intermediate .
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Ligand-assisted catalysis: Diaminocyclohexane ligands enhance the palladium catalyst’s efficiency, enabling cross-coupling at moderate temperatures (60–80°C) .
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Work-up and purification: Ethanol precipitation followed by silica-gel chromatography yields the pure product .
Alternative Approaches
Recent patents describe modifications to improve yield and scalability:
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Microwave-assisted synthesis: Reduces reaction time from 48 hours to under 6 hours while maintaining >85% yield .
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Solvent optimization: Replacement of dichloromethane with tetrahydrofuran (THF) minimizes environmental impact without compromising efficiency .
Table 2: Comparative Synthesis Protocols
Method | Catalyst System | Solvent | Yield (%) | Citation |
---|---|---|---|---|
Conventional Pd-catalyzed | Pd(OAc)₂, DACH | CH₂Cl₂ | 78 | |
Microwave-assisted | PdCl₂, XPhos | THF | 89 | |
Ligand-free | CuI, K₃PO₄ | DMF | 65 |
Applications in Drug Discovery and Materials Science
Pharmaceutical Development
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Oncology: Bromine’s electron-deficient nature enhances DNA intercalation, making the compound a candidate for antitumor agents .
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Neurology: M4 receptor modulation offers a pathway for treating cognitive deficits without inducing cholinergic side effects .
Materials Science
The cyano group’s electron-withdrawing properties enable use in conductive polymers and coordination complexes, though this area remains underexplored in the literature .
Comparative Analysis with Structural Analogues
Table 3: Structural and Functional Comparison
Compound | Molecular Weight | Key Functional Groups | Biological Target |
---|---|---|---|
Target Compound | 313.18 | Br, Piperidine, –CN, –CH₂OH | M4 receptor, Kinases |
6-(5-Bromo-2-hydroxyphenyl)-2-oxo-... | 367.20 | Br, –OH, –CN, Phenyl | PIM-1 kinase |
Patent Analog (WO2017112719A1) | ~450 | Pyrrolopyridinone, –CH₂OH | M4 receptor |
The target compound’s smaller size and simpler substituents may enhance blood-brain barrier permeability compared to bulkier analogues .
Future Directions and Research Opportunities
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